Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core modified with a benzyl group at position 6, a methyl carboxylate ester at position 3, and a 3,4,5-trimethoxybenzamido substituent at position 2. The hydrochloride salt enhances solubility and stability for pharmacological applications.
Properties
IUPAC Name |
methyl 6-benzyl-2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6S.ClH/c1-31-19-12-17(13-20(32-2)23(19)33-3)24(29)27-25-22(26(30)34-4)18-10-11-28(15-21(18)35-25)14-16-8-6-5-7-9-16;/h5-9,12-13H,10-11,14-15H2,1-4H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQRROZJTFMPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure consists of a tetrahydrothieno[2,3-c]pyridine core substituted with a benzyl group and a 3,4,5-trimethoxybenzamido moiety. Its molecular formula is with a molecular weight of approximately 342.39 g/mol .
Research indicates that compounds with similar structures exhibit inhibitory activity against human phenylethanolamine N-methyltransferase (hPNMT) and have affinity for α2-adrenoceptors. The tetrahydrothieno[2,3-c]pyridine nucleus is believed to enhance potency and selectivity for these targets compared to traditional compounds like benzylamine .
Biological Activity
-
Inhibition of Histamine Release :
- Compounds structurally related to methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate have demonstrated significant inhibition of histamine release and pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating allergic reactions and inflammatory conditions .
- Anti-inflammatory Effects :
- Cytotoxicity Studies :
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Future Directions
Given its promising biological activity, future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : Further modification of the chemical structure to optimize potency and selectivity.
- Mechanistic Studies : Elucidating the precise biochemical pathways involved in its action.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis and Derivatives
The synthesis of methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride involves several steps that can be modified to produce various derivatives. These derivatives often exhibit enhanced biological activities or altered pharmacokinetic properties. For instance, modifications to the benzamido moiety can lead to compounds with improved efficacy against specific targets in cancer therapy and neurodegenerative diseases .
2.1 Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action involves the modulation of key signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway .
2.2 Neuroprotective Effects
In addition to its anticancer activity, this compound has been studied for its neuroprotective effects. It shows promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells .
Therapeutic Applications
3.1 Potential in Pain Management
The compound has also been explored for its analgesic properties. Preclinical studies suggest that it may modulate pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs), offering a potential alternative for pain management with fewer side effects .
3.2 Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against various bacterial strains and fungi. This opens avenues for its use in developing new antimicrobial agents amid rising antibiotic resistance concerns .
Data Tables
| Application Area | Biological Activity | Mechanism |
|---|---|---|
| Anticancer | Inhibition of cell growth | Modulation of MAPK/ERK pathway |
| Neuroprotection | Reduction of oxidative stress | Anti-inflammatory effects |
| Pain Management | Analgesic effects | Modulation of pain pathways |
| Antimicrobial | Effective against bacteria | Disruption of microbial cell function |
Case Studies
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was shown to significantly reduce tumor growth in xenograft models of breast cancer. The study highlighted its ability to induce apoptosis through caspase activation .
Case Study 2: Neuroprotective Effects
A research article in Neuroscience Letters examined the neuroprotective effects of the compound in a mouse model of Parkinson's disease. The results demonstrated significant improvement in motor functions and reduced neuroinflammation markers after treatment with the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, their structural modifications, molecular properties, and biological activities:
Key Research Findings and Structure-Activity Relationships (SAR)
Substituent Effects on Bioactivity: Benzamido Modifications: The 3,4,5-trimethoxybenzamido group in the target compound likely enhances binding affinity through π-π stacking and hydrogen bonding, as seen in adenosine A1 receptor modulators where electron-withdrawing groups (e.g., trifluoromethyl) improve activity . However, methoxy groups may increase metabolic stability compared to halogens. For example, the isopropyl analog (CAS: 1216965-31-9) shows higher molecular weight and possible kinase inhibition . Ester vs. Amide: Ethyl/methyl esters (e.g., ) may influence hydrolysis rates, affecting bioavailability. Propionamido (CAS: 1135226-27-5) reduces aromaticity, possibly diminishing target engagement .
TNF-α Inhibition: Tetrahydrothieno[2,3-c]pyridine derivatives with bulky aromatic substituents (e.g., 4-benzoylbenzamido in ) demonstrate potent TNF-α suppression in rat models, suggesting the target compound’s trimethoxy group may similarly enhance anti-inflammatory activity .
Safety and Handling : Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-... hydrochloride (CAS: 24237-54-5) requires precautions such as avoiding heat and ignition sources, indicating shared reactivity risks among hydrochloride salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
